3-(1H-pyrazol-1-yl)piperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-pyrazol-1-ylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-3-8(7-9-4-1)11-6-2-5-10-11/h2,5-6,8-9H,1,3-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVEZWSXZQCHUEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211541-73-9 | |
| Record name | 3-(1H-pyrazol-1-yl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3 1h Pyrazol 1 Yl Piperidine and Its Analogues
Strategies for Core Scaffold Construction
The foundational approaches to assembling the 3-(1H-pyrazol-1-yl)piperidine scaffold rely on well-established, sequential reactions. These methods involve the separate construction of the pyrazole (B372694) and piperidine (B6355638) rings, followed by their eventual linkage.
The formation of the pyrazole ring is a cornerstone of this synthetic pathway. A predominant method is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dielectrophilic compound, such as a 1,3-dicarbonyl or an α,β-unsaturated ketone. nih.govchim.itmdpi.com This reaction class is highly versatile, allowing for the preparation of a wide array of substituted pyrazoles by varying the precursors. chim.it
The general mechanism involves the initial reaction of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. Subsequent intramolecular cyclization and dehydration lead to the formation of the aromatic pyrazole ring. mdpi.com The regioselectivity of the reaction, which determines the substitution pattern on the final pyrazole ring, can be influenced by the reaction conditions and the nature of the substituents on both the hydrazine and the dicarbonyl compound. beilstein-journals.org For instance, the reaction of β-enamino diketones with phenylhydrazine (B124118) can yield different regioisomers depending on whether the solvent is protic or aprotic. mdpi.com
Table 1: Examples of Pyrazole Synthesis via Condensation
| Hydrazine Derivative | 1,3-Dielectrophile | Product | Reference |
| Hydrazine hydrate | α,β-Unsaturated ketones | Pyrazolines (precursors to pyrazoles) | nih.govmdpi.com |
| Phenylhydrazine | 1,3-Diketones | 1-Aryl-3,4,5-substituted pyrazoles | organic-chemistry.org |
| Methylhydrazine | β-Ketoesters | Substituted pyrazoles | beilstein-journals.org |
Once the pyrazole ring is formed, or using a pre-existing pyrazole, the piperidine moiety is typically introduced via a nucleophilic substitution reaction. evitachem.com In one common approach, the nitrogen atom of the pyrazole ring acts as a nucleophile, displacing a leaving group on a piperidine derivative. For example, pyrazole can react with 4-chloropyridine (B1293800) in a nucleophilic aromatic substitution, followed by the hydrogenation of the pyridine (B92270) ring to a piperidine ring. researchgate.net
Alternatively, a piperidine derivative can be the nucleophile. The synthesis of piperidine-containing compounds can be achieved by reacting piperidine with a substrate containing a suitable leaving group, such as a bromoalkoxy group, under alkaline conditions with potassium carbonate (K₂CO₃) and potassium iodide (KI) as a catalyst. biointerfaceresearch.com The choice of base is critical; bases like sodium hydride or potassium carbonate are frequently used to facilitate these substitutions. evitachem.com The piperidine ring itself can be synthesized through various methods, including the hydrogenation of pyridine precursors or the cyclization of linear amino alcohols. organic-chemistry.orgnih.gov
For more complex analogues or when direct substitution is not feasible, modern cross-coupling reactions provide a powerful tool for the final assembly of the pyrazolyl-piperidine scaffold. The Suzuki coupling, a palladium-catalyzed reaction, is a prominent example. researchgate.net This reaction typically involves the coupling of an organoboron compound with an organohalide.
In the context of synthesizing pyrazolyl-piperidines, this could involve reacting a pyrazole-boronic acid or boronic ester (like a pinacol (B44631) boronate) with a halogenated piperidine derivative. researchgate.net A multi-step synthesis might involve creating a key intermediate such as tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, which can then be used in a Suzuki coupling reaction to build more complex molecules. researchgate.netresearchgate.netatlantis-press.com This strategy allows for the precise and efficient formation of a carbon-carbon or carbon-nitrogen bond between the two heterocyclic systems, offering a robust method for final scaffold assembly. a2bchem.com
Advanced Synthetic Approaches and Optimization
Beyond traditional stepwise syntheses, advanced methodologies focus on improving efficiency, diversity, and reaction conditions. These include multi-component reactions and the careful optimization of reaction parameters.
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. beilstein-journals.org This approach offers significant advantages over traditional multi-step syntheses by reducing the number of purification steps, saving time, and minimizing waste.
For the synthesis of pyrazole-containing heterocycles, four-component reactions are particularly common. A typical MCR for producing pyrano[2,3-c]pyrazoles, which are structurally related to the target scaffold, involves the one-pot condensation of an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate. nih.govresearchgate.net These reactions can be catalyzed by a simple base like piperidine and can often be performed in environmentally benign solvents like water or ethanol (B145695). nih.govmdpi.comnih.gov The ability to vary each of the four components allows for the rapid generation of a large library of structurally diverse molecules from simple starting materials. mdpi.com While not a direct synthesis of this compound, these MCR strategies highlight a powerful method for creating diverse pyrazole-based analogues. mdpi.com
The yield, regioselectivity, and efficiency of synthetic routes to pyrazolyl-piperidines are highly dependent on the reaction conditions. The optimization of parameters such as the choice of catalyst, solvent, and temperature is a critical aspect of developing a robust synthetic protocol. nih.govresearchgate.net
Base and Catalyst: The choice of base or catalyst can dramatically influence reaction outcomes. In condensation and substitution reactions, bases like piperidine, potassium carbonate, or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) are commonly employed. beilstein-journals.orgnih.govnih.gov For MCRs leading to pyrazole derivatives, various catalysts have been explored, including nano-ZnO and graphene oxide, which can offer benefits like high yields, mild conditions, and catalyst recyclability. mdpi.commdpi.com
Solvents: The solvent plays a crucial role, particularly in controlling regioselectivity. For example, in the synthesis of methyl 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, using ethanol as a polar protic solvent resulted in high regioselectivity (99.5%) and good yield (78%), whereas the reaction in a nonpolar solvent like carbon tetrachloride (CCl₄) was less selective and lower yielding. mdpi.com In some cases, solvent-free conditions at elevated temperatures have proven to be both efficient and environmentally friendly. rsc.org
Temperature: Temperature is a key parameter for controlling reaction pathways and rates. In certain syntheses, temperature can be used to selectively favor one product over another. For instance, a temperature-controlled divergent synthesis has been developed where different pyrazole products can be obtained by simply adjusting the reaction temperature. nih.gov Optimization studies often involve screening a range of temperatures to find the ideal balance between reaction time and product yield/purity. rsc.org
Table 2: Optimization of Reaction Conditions for Pyrazole Synthesis
| Reaction Type | Solvent | Catalyst/Base | Temperature (°C) | Yield (%) | Reference |
| Condensation | Ethanol (EtOH) | - | Reflux | 78 | mdpi.com |
| Condensation | Acetonitrile (ACN) | - | Reflux | 75 | mdpi.com |
| Condensation | Carbon Tetrachloride (CCl₄) | - | Reflux | 54 | mdpi.com |
| Cyclization | [HDBU][OAc] | - | 95 | 85 | nih.gov |
| Cyclization | EtOH | DBU | 95 | 65 | nih.gov |
| MCR | None | None | 110 | 91 | rsc.org |
| MCR | None | None | 80 | 72 | rsc.org |
Regioselectivity Considerations in Pyrazole Ring Closure Reactions
The formation of the pyrazole ring is a critical step in the synthesis of this compound and its analogues. A significant challenge in this process is controlling the regioselectivity, which refers to the specific orientation of the atoms in the final ring structure. The reaction of 1,3-dicarbonyl compounds with hydrazines is a classic and widely used method for pyrazole synthesis, known as the Knorr synthesis. beilstein-journals.org However, when unsymmetrical 1,3-dicarbonyls and substituted hydrazines are used, the reaction can lead to a mixture of two regioisomeric pyrazoles.
Several strategies have been developed to address this challenge and achieve high regioselectivity. One approach involves the use of ynone trifluoroborates, which react with hydrazines in a regioselective condensation to form pyrazole-5-trifluoroborates. whiterose.ac.ukacs.org This method provides a single regioisomer, simplifying the purification process. Another strategy utilizes the in-situ generation of 1,3-dielectrophiles, which then undergo cyclocondensation. beilstein-journals.org Additionally, the choice of reaction conditions, such as the solvent and catalyst, can significantly influence the regioselectivity. For instance, conducting the condensation of 1,3-diketones with arylhydrazines in N,N-dimethylacetamide at room temperature has been shown to produce pyrazoles in good yields with high regioselectivity. organic-chemistry.org
The steric and electronic properties of the substituents on both the 1,3-dicarbonyl compound and the hydrazine also play a crucial role in directing the cyclization to the desired regioisomer. beilstein-journals.orgnih.gov For example, the reaction of β-ketoesters with methylhydrazine can be controlled to produce triply substituted pyrazoles regioselectively. beilstein-journals.org
Key Intermediates and Precursors in Analog Synthesis
The synthesis of a diverse range of this compound analogues relies on the availability of versatile key intermediates and precursors. These molecules serve as the foundational building blocks that can be systematically modified to generate novel compounds.
Role of Boron-Containing Intermediates (e.g., Dioxaborolane Derivatives)
Boron-containing intermediates, particularly boronic acids and their derivatives like dioxaborolane esters, have emerged as highly valuable tools in the synthesis of pyrazole-containing compounds. researchgate.net One of the key advantages of these intermediates is their ability to participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. whiterose.ac.ukajchem-a.com This allows for the efficient and modular introduction of various substituents onto the pyrazole or piperidine rings.
For instance, pyrazole-5-trifluoroborates can be synthesized through the regioselective condensation of hydrazines and ynone trifluoroborates. whiterose.ac.ukacs.org These stable intermediates can then undergo chemoselective halogenation at the C4 position of the pyrazole ring. whiterose.ac.uk This provides a handle for subsequent orthogonal functionalization via Suzuki-Miyaura coupling, enabling the synthesis of fully functionalized pyrazole derivatives in a controlled manner. whiterose.ac.ukacs.org The stability of the borate (B1201080) unit is a key feature that allows for selective modifications at other positions of the molecule without affecting the boron moiety. whiterose.ac.uk
Furthermore, pyrazole-3-boronic acid and its esters are versatile building blocks. They can be used in coupling reactions to introduce the pyrazole moiety onto a pre-existing piperidine scaffold. The choice of protecting groups for the pyrazole nitrogen is also an important consideration in these synthetic strategies. researchgate.net
Piperidine Derivatives as Primary Starting Materials
Piperidine derivatives are fundamental starting materials for the synthesis of this compound and its analogues. ajchem-a.comsmolecule.comresearchgate.net The piperidine ring is a common scaffold in many biologically active compounds and provides a robust framework for further chemical modifications. ajchem-a.comnih.gov
A variety of substituted piperidines can be used as precursors, allowing for the introduction of diversity at different positions of the final molecule. ajchem-a.com For example, the synthesis can start from commercially available or readily synthesized piperidinones. These can be converted to key intermediates through reactions such as the Vilsmeier-Haack reaction to introduce a formyl group, which can then be used to construct the pyrazole ring. nih.gov
In other approaches, piperidine derivatives containing a suitable functional group for pyrazole ring formation are employed. For instance, tert-butyl 4-[3-(dimethylamino)acryloyl]piperidine-1-carboxylate can be reacted with methylhydrazine to form the pyrazole ring through cyclization.
The synthesis of substituted piperidine analogues with a wide range of biological activities has been extensively reviewed, highlighting the importance of this heterocyclic core in medicinal chemistry. ajchem-a.com The development of efficient methods for the construction of highly substituted piperidines is a significant area of research. ajchem-a.com
Derivatization and Functionalization Strategies for Novel Analogue Generation
To explore the chemical space around the this compound scaffold and to optimize its biological activity, various derivatization and functionalization strategies are employed. These strategies focus on modifying both the piperidine and pyrazole moieties to generate novel analogues.
Synthesis of Substituted Piperidine and Pyrazole Moieties
The synthesis of analogues with substituted piperidine and pyrazole rings is a key strategy for generating chemical diversity. icm.edu.plresearchgate.net This can be achieved by starting with appropriately substituted precursors or by modifying the core scaffold in later synthetic steps.
For the piperidine moiety, substitutions can be introduced at various positions. For example, 4-phenylpiperidin-4-ol (B156043) substituted pyrazole derivatives have been synthesized and shown to possess biological activity. icm.edu.plresearchgate.net The synthesis of these compounds often involves the reaction of a Grignard reagent with a suitable piperidinone precursor. icm.edu.plresearchgate.net
On the pyrazole ring, substitutions can be introduced using several methods. As mentioned earlier, the use of boron-containing intermediates allows for the regioselective introduction of substituents via cross-coupling reactions. whiterose.ac.uk Halogenation of the pyrazole ring, for example with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), provides a handle for further functionalization. whiterose.ac.ukresearchgate.net The Vilsmeier-Haack reaction can be used to introduce a formyl group at the C4 position of the pyrazole ring, which can then be further elaborated. nih.gov
The following table summarizes some examples of derivatization strategies:
| Starting Material/Intermediate | Reagent/Reaction | Functionalized Product | Reference |
| Pyrazole-5-trifluoroborate | N-Halosuccinimide | C4-Halogenated pyrazole | whiterose.ac.uk |
| Halogenated Pyrazole | Arylboronic acid (Suzuki Coupling) | Aryl-substituted pyrazole | whiterose.ac.uk |
| Hydrazone | Vilsmeier-Haack Reaction | Pyrazole-4-carbaldehyde | nih.gov |
| β-diketoester and 4-fluorophenyl hydrazine | Reflux in ethanol/acetic acid | Pyrazole carboxylic acid ethyl ester | icm.edu.pl |
Production of Compound Libraries for Screening
The generation of compound libraries is a crucial step in the drug discovery process, allowing for the high-throughput screening of a large number of compounds to identify potential drug candidates. mdpi.comnih.gov For this compound and its analogues, several strategies are employed to create diverse libraries.
One approach is parallel synthesis, where a common scaffold is reacted with a variety of building blocks to generate a library of related compounds. enamine.net This can be facilitated by the use of solid-phase synthesis or flow chemistry techniques, which can automate and streamline the production process. mdpi.com
Multicomponent reactions (MCRs) are another powerful tool for library synthesis. beilstein-journals.orgmdpi.com MCRs allow for the combination of three or more starting materials in a single reaction vessel to form a complex product, offering a highly efficient route to molecular diversity. beilstein-journals.org For example, a pseudo-four-component synthesis of pyrazolyl-2-pyrazolines has been reported. beilstein-journals.org
The design of these libraries often incorporates principles of drug-likeness and aims to cover a broad region of chemical space. nih.gov Computational tools can be used to design libraries with optimized properties for biological screening. nih.govunistra.fr The availability of large collections of building blocks is a key factor in the successful generation of diverse and novel compound libraries. enamine.net
Purification Techniques for Synthesized Derivatives
The isolation and purification of this compound derivatives from reaction mixtures are critical steps to ensure the high purity required for analytical characterization and subsequent applications. Researchers employ a variety of standard and advanced purification techniques, with the choice of method depending on the physical and chemical properties of the target compound, such as its polarity, solubility, and crystallinity. The most commonly reported methods in the scientific literature are column chromatography and crystallization. researchgate.netmdpi.com
Chromatographic Methods
Chromatography, particularly over silica (B1680970) gel, is the most prevalent technique for purifying pyrazolyl piperidine derivatives. researchgate.net This method separates compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase (eluent).
Flash and Column Chromatography: Flash chromatography, a rapid form of column chromatography using moderate pressure, is frequently used. For instance, certain pyrazolyl piperidine analogs designed as Factor Xa inhibitors have been purified using flash chromatography with silica gel (40–60 µm particle size) as the stationary phase. researchgate.net Standard column chromatography is also widely documented. The purification of specific s-triazine derivatives bearing a pyrazolyl-piperidine moiety was achieved using silica gel column chromatography with a gradient of ethyl acetate (B1210297) in hexane (B92381) (20–60%) as the eluent. mdpi.com Another example includes the use of chromatography with an eluent system of ethyl acetate/hexane (1:3) to purify certain derivatives. ibs.re.kr
Medium-Pressure Liquid Chromatography (MPLC): For some intermediates, MPLC offers an efficient purification solution. In the synthesis of fungicidal compounds, a residue containing a pyrazolyl-piperidine derivative was purified by MPLC using an eluent of 3% methanol (B129727) in chloroform. google.com
Crystallization Techniques
Crystallization is a powerful purification method for solid compounds, capable of yielding highly pure products. This technique relies on the principle that a compound will be less soluble in a solvent or solvent mixture at lower temperatures, allowing it to crystallize out of the solution while impurities remain dissolved.
Recrystallization: Various solvent systems are utilized for the recrystallization of pyrazolyl piperidine derivatives. The selection of an appropriate solvent is crucial for obtaining high-purity crystals. For example, a key intermediate, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, was effectively purified by crystallization from ethanol, which successfully removed reaction byproducts. researchgate.net In the synthesis of s-triazine derivatives, specific products were recrystallized from either ethanol alone or a dichloromethane/diethyl ether solvent system. mdpi.com
Diastereomeric Salt Crystallization: For chiral derivatives, where a separation of enantiomers is required, crystallization of diastereomeric salts is a documented method. This involves reacting the racemic mixture with a chiral resolving agent, such as a chiral amine base, to form diastereomeric salts. These salts have different solubilities and can be separated by fractional crystallization. Chiral bases like cinchonine (B1669041) and dihydrocinchonine have been used for this purpose in the separation of related intermediates. google.com
The progress of the reaction and the purity of the final products are often monitored by Thin-Layer Chromatography (TLC), which guides the purification process. mdpi.comwiley.com
The following table summarizes various purification techniques reported for this compound and its analogues.
Table 1: Purification Methods for this compound Derivatives
| Technique | Derivative/Context | Conditions/Solvents | Source |
|---|---|---|---|
| Flash Chromatography | Pyrazolyl piperidine Factor Xa inhibitors | Stationary Phase: Silica gel (40–60 µm) | researchgate.net |
| Column Chromatography | s-Triazine derivatives with pyrazole/piperidine moieties | Stationary Phase: Silica gel; Eluent: Gradient 20–60% EtOAc in hexane | mdpi.com |
| Column Chromatography | 4-Phenoxyquinoline derivatives | Eluent: EtOAc/hexane = 1:3 | ibs.re.kr |
| Medium-Pressure Liquid Chromatography (MPLC) | Intermediates for fungicides | Eluent: 3% methanol in chloroform | google.com |
| Recrystallization | s-Triazine derivative 5a | Solvent: Ethanol | mdpi.com |
| Recrystallization | s-Triazine derivative 5b | Solvent: Dichloromethane/Diethyl ether | mdpi.com |
| Recrystallization | Key intermediate for Crizotinib synthesis | Solvent: Ethanol | researchgate.net |
| Diastereomeric Salt Crystallization | Chiral carboxylic acid intermediates | Resolving agent: Cinchonine, dihydrocinchonine | google.com |
Biological Activities and Pharmacological Potential of 3 1h Pyrazol 1 Yl Piperidine Derivatives
Broad Spectrum Pharmacological Activities of Piperidine-Pyrazole Hybrids
The combination of the pyrazole (B372694) nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, and the piperidine (B6355638) ring, a saturated six-membered heterocycle, gives rise to hybrid molecules with a broad pharmacological profile. Pyrazole derivatives are known for a wide range of activities including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. nih.govnih.gov The piperidine moiety is also a common feature in many pharmaceuticals and natural alkaloids, contributing to desirable pharmacokinetic properties and interactions with biological targets, particularly within the central nervous system. researchgate.net
The molecular hybridization of these two pharmacophores can lead to compounds with enhanced biological activity compared to the individual components. nih.gov The structural arrangement of 3-(1H-pyrazol-1-yl)piperidine allows for diverse substitutions on both the pyrazole and piperidine rings, enabling the fine-tuning of their pharmacological properties. This versatility has been exploited to develop compounds targeting a range of biological pathways implicated in various diseases.
Investigations into Specific Therapeutic Areas
The therapeutic potential of this compound derivatives has been explored in several key areas, most notably in oncology and neuropharmacology.
Neuropharmacological Applications and Central Nervous System Activities
The this compound scaffold is also a promising platform for developing agents that act on the central nervous system (CNS). Both pyrazole and piperidine moieties are found in compounds with known neuropharmacological activity. researchgate.netnih.gov
Studies on structurally related N-propananilide derivatives bearing a pyrazole ring have shown potential for neuroprotection. researchgate.net Specifically, 3-(1H-pyrazol-1-yl)-N-propananilide derivatives were synthesized and evaluated for their neuroprotective potential against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity, a model relevant to Parkinson's disease. researchgate.net All twelve synthesized derivatives in one study demonstrated neuroprotective activity. researchgate.net For example, N-(2-chlorophenyl)-3-(1H-pyrazol-1-yl)propanamide (1 ) and N-(3-chlorophenyl)-3-(1H-pyrazol-1-yl)propanamide (2 ) are part of this series. researchgate.net Another derivative, N-(3-methoxyphenyl)-3-(1H-pyrazol-1-yl)propanamide (5 ), also showed activity. researchgate.net These findings suggest that the 3-(1H-pyrazol-1-yl) moiety can be a key pharmacophore for targeting neurodegenerative pathways. The piperidine ring, present in the core structure of interest, is a well-established scaffold in CNS drug discovery and could enhance the potential of these derivatives for treating neurological disorders. researchgate.netnih.gov
| Compound | Chemical Name | Application |
| 1 | N-(2-chlorophenyl)-3-(1H-pyrazol-1-yl)propanamide | Neuroprotection |
| 2 | N-(3-chlorophenyl)-3-(1H-pyrazol-1-yl)propanamide | Neuroprotection |
| 5 | N-(3-methoxyphenyl)-3-(1H-pyrazol-1-yl)propanamide | Neuroprotection |
This table highlights structurally related pyrazole derivatives with neuroprotective potential.
Neurotransmitter System Modulation (e.g., Dopamine (B1211576) Receptors, Serotonin (B10506) Receptors)
Derivatives of this compound have been shown to modulate neurotransmitter systems, which are crucial for brain function and are implicated in a variety of neurological and psychiatric disorders. Alterations in the brain's dopamine and serotonin systems are linked to conditions like schizophrenia and depression. nih.gov
The modulation of dopamine is a key area of investigation. For instance, the binding of certain phencyclidine derivatives, which can include piperidine structures, to the dopamine uptake complex can be influenced by dopamine levels. nih.gov This suggests a complex interaction between these compounds and the dopamine transporter, a key protein in regulating dopamine signaling.
Furthermore, the serotonergic system is another significant target. Many psychotherapeutic drugs achieve their clinical efficacy by acting on serotonin (5-HT) receptors, which in turn can modulate dopaminergic function. nih.gov Some piperidine derivatives have been specifically designed to inhibit the reuptake of serotonin and act as antagonists at both the 5-HT1A and 5-HT2A receptors. google.com This multi-target approach, influencing both serotonin and dopamine pathways, is a promising strategy in the development of new treatments for mental health disorders. nih.gov
The table below summarizes the activity of selected this compound derivatives on neurotransmitter systems.
| Compound/Derivative Class | Target(s) | Observed Effect | Potential Application |
| Piperidine derivatives | Serotonin (5-HT) reuptake, 5-HT1A and 5-HT2A receptors | Inhibition of reuptake, Antagonism | Treatment of serotonin-related disorders |
| Phencyclidine derivatives (including piperidine structures) | Dopamine uptake complex | Non-competitive inhibition of binding | Modulation of dopamine signaling |
Cannabinoid Receptor (CB1) Antagonism
The cannabinoid receptor 1 (CB1), a G protein-coupled receptor, is highly expressed in the central nervous system (CNS) and plays a role in various physiological processes. nih.gov While the endocannabinoid system has many important functions, antagonism of CB1 receptors, particularly in the periphery, is being explored for therapeutic applications in conditions like diabetes, metabolic syndrome, and liver diseases. nih.govnih.gov
Derivatives of this compound have been investigated as CB1 receptor antagonists. Structure-activity relationship (SAR) studies on compounds like otenabant, a potent CB1 inverse agonist, have focused on modifying the piperidine group to develop peripherally restricted analogues. nih.govnih.gov The goal is to limit brain penetration and avoid the adverse psychiatric effects associated with central CB1 antagonism, which led to the withdrawal of drugs like rimonabant (B1662492) from the market. nih.govnih.gov
Research has shown that functionalizing the 4-position of the piperidine ring can lead to potent and selective inverse agonists of the human CB1 receptor (hCB1) with excellent selectivity over the human CB2 receptor (hCB2). nih.gov For example, the compound {1-[8-(2-Chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]-piperidin-4-yl}-3-[5-(trifluoromethyl)-1H-pyrazol-3-yl]urea was synthesized and showed activity as a CB1 antagonist. nih.gov These peripherally selective compounds have demonstrated efficacy in animal models, such as blocking alcohol-induced liver steatosis in mice, and possess good ADME (absorption, distribution, metabolism, and excretion) properties for further development. nih.gov
The table below presents data on selected pyrazole antagonists of the CB1 receptor.
| Compound | Target | Activity | Key Finding |
| Pyrazole derivatives | Cannabinoid receptor 1 (CB1) | Antagonism / Inverse Agonism | Reduced brain penetration is a key objective. |
| {1-[8-(2-Chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]-piperidin-4-yl}-3-[5-(trifluoromethyl)-1H-pyrazol-3-yl]urea | hCB1 | Inverse Agonist | Functionalization of the piperidine linker at the 4-position is a strategy for peripheralization. nih.govnih.gov |
Histamine (B1213489) H3 and Sigma-1 Receptor Modulation and Antinociceptive Properties
Dual-targeting ligands that modulate both histamine H3 (H3R) and sigma-1 (σ1R) receptors have emerged as a promising strategy for the treatment of various disorders, including pain. nih.govacs.org The H3 receptor, highly expressed in the CNS, regulates neurotransmission and is a target for conditions like Alzheimer's disease and schizophrenia. nih.govacs.org The sigma-1 receptor, a unique ligand-regulated chaperone protein, is involved in a range of physiological processes including learning, memory, and pain. nih.gov
Derivatives containing a piperidine moiety have been identified as critical for dual H3/σ1 receptor activity. acs.orgugr.es In the search for new dual-acting ligands, a series of compounds based on a piperidine core were designed and evaluated. nih.govnih.gov Molecular modeling and in-depth analysis of the protonation states of piperidine derivatives have been crucial in this process. nih.govacs.org
Several piperidine-based compounds have demonstrated high affinity for both H3 and σ1 receptors, acting as antagonists with negligible affinity for other histamine receptor subtypes. nih.govacs.org These dual-target ligands have shown promising antinociceptive (pain-relieving) activity in both nociceptive and neuropathic pain models, suggesting a novel molecular mechanism for their analgesic effects. nih.gov
The table below highlights the activity of piperidine-based dual H3/σ1 receptor ligands.
| Compound Series | Target Receptors | Activity | Therapeutic Potential |
| Piperidine-based derivatives | Histamine H3 (H3R) and Sigma-1 (σ1R) | Dual Antagonism | Nociceptive and neuropathic pain. nih.govnih.gov |
Potential in Neurological Disorders (e.g., Alzheimer's Disease, Schizophrenia, Parkinson's Disease)
The pyrazole scaffold is a prominent feature in many bioactive molecules and has been extensively explored for the development of therapeutics for neurodegenerative diseases, particularly Alzheimer's and Parkinson's disease. mdpi.com These disorders are characterized by the progressive loss of neurons and are often associated with abnormal protein aggregation in the brain. mdpi.com
In the context of Alzheimer's disease, pyrazole derivatives have been designed as multi-target-directed ligands. nih.govresearchgate.net These compounds have shown the ability to inhibit key enzymes implicated in the disease's pathology. Furthermore, some pyrazole derivatives have demonstrated the potential to mitigate motor impairments associated with neurodegeneration in experimental models of Parkinson's disease by suppressing neuroinflammatory and apoptotic responses. semanticscholar.org The development of pyrazole-containing compounds as antagonists for receptors like the adenosine (B11128) A2A receptor is another avenue being pursued for Parkinson's treatment. semanticscholar.org
The versatility of the pyrazole core allows for the synthesis of a diverse range of derivatives with potential applications in treating these complex neurological conditions. mdpi.comnih.gov
The table below summarizes the potential of pyrazole derivatives in neurological disorders.
| Disease | Therapeutic Strategy | Example of Target/Mechanism |
| Alzheimer's Disease | Multi-target-directed ligands | Inhibition of key enzymes, modulation of Aβ aggregation. nih.govresearchgate.netnih.gov |
| Parkinson's Disease | Neuroprotection, Symptom management | Suppression of neuroinflammation and apoptosis, Adenosine A2A receptor antagonism. semanticscholar.org |
| Schizophrenia | Neurotransmitter modulation | Histamine H3 receptor antagonism. nih.govacs.org |
Cholinesterase and Monoamine Oxidase Inhibition
A key strategy in the management of Alzheimer's disease is the inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. semanticscholar.org Similarly, the inhibition of monoamine oxidases (MAOs), particularly MAO-B, is a therapeutic approach for Parkinson's disease, as it reduces the breakdown of dopamine. researchgate.netmdpi.com
Several series of pyrazole derivatives have been synthesized and evaluated for their ability to inhibit these enzymes. For instance, 3-aryl-1-phenyl-1H-pyrazole derivatives have demonstrated good AChE and selective MAO-B inhibitory activities, often in the nanomolar to low micromolar range. nih.govresearchgate.net Structure-activity relationship studies have revealed that different substitutions on the pyrazole core can influence the potency and selectivity of inhibition. researchgate.net For example, chloro-substituted derivatives were found to be more effective AChE inhibitors, while fluoro-substituted derivatives showed better MAO-B inhibition. researchgate.net
Furthermore, pyridazinobenzylpiperidine derivatives have been developed as potent and reversible MAO-B inhibitors, with some compounds also showing the ability to penetrate the blood-brain barrier. researchgate.netmdpi.com These findings highlight the potential of pyrazole and piperidine-containing scaffolds in the design of new multi-target ligands for the treatment of neurodegenerative diseases. nih.govresearchgate.netnih.gov
The table below presents the inhibitory activities of selected pyrazole derivatives.
| Compound Class | Target Enzyme(s) | Key Findings |
| 3-Aryl-1-phenyl-1H-pyrazole derivatives | Acetylcholinesterase (AChE), Monoamine Oxidase B (MAO-B) | Good AChE and selective MAO-B inhibitory activity. nih.govresearchgate.net |
| Pyridazinobenzylpiperidine derivatives | Monoamine Oxidase B (MAO-B) | Potent, reversible, and selective MAO-B inhibitors. researchgate.netmdpi.com |
| Pyrazolo-benzothiazole derivatives | Acetylcholinesterase (AChE) | Potential inhibitor of AChE with Aβ modulating and antioxidant properties. semanticscholar.org |
Glycine (B1666218) Transporter 1 Inhibition
The glycine transporter type 1 (GlyT1) plays a crucial role in regulating the levels of glycine, a co-agonist of the NMDA receptor, in the synaptic cleft. nih.gov Inhibition of GlyT1 can modulate NMDA receptor function and has been explored as a therapeutic strategy for conditions involving excitotoxicity, such as Parkinson's and Huntington's disease. nih.gov
Research has shown that inhibiting GlyT1 can offer neuroprotection in models of striatal injury. nih.gov For example, pre-treatment with a GlyT1 inhibitor has been found to reduce neuronal degeneration, protect dopaminergic neurons, and preserve dendritic spines in the striatum in animal models of Parkinson's and Huntington's disease. nih.gov This neuroprotective effect is associated with a mitigation of motor impairments resulting from the striatal damage. nih.gov
Furthermore, the inhibition of GlyT1 has been shown to reduce the proliferation of rapidly growing tumor cells by limiting the uptake of extracellular glycine, which is essential for processes like purine (B94841) synthesis. nih.gov This suggests that GlyT1 could be a target for both neurodegenerative diseases and certain types of cancer. nih.govnih.gov
The table below summarizes the effects of GlyT1 inhibition.
| Inhibitor/Strategy | Disease Model/Cell Line | Observed Effect | Potential Implication |
| GlyT1 inhibitor (NFPS) | Striatal damage models (Parkinson's, Huntington's) | Neuroprotection, reduced neuronal degeneration, mitigated motor impairments. nih.gov | Therapeutic strategy for striatum-related damage. nih.gov |
| GLYT1 knockdown/inhibition | Rapidly proliferating tumor cell lines | Reduced cell viability and replication rate. nih.gov | Potential anti-cancer strategy. nih.gov |
Anti-infective Properties
The pyrazole moiety is a core component of many compounds with a broad spectrum of biological activities, including anti-infective properties. mdpi.com Researchers have synthesized and evaluated numerous pyrazole derivatives for their potential as antibacterial and antifungal agents. wisdomlib.org
For instance, 1,3,5-trisubstituted-1H-pyrazole derivatives have been screened for their antimicrobial activities against various Gram-positive and Gram-negative bacteria, as well as against Candida albicans. Some of these compounds have exhibited promising antimicrobial activity. Docking studies have suggested that these derivatives may exert their effect by interacting with enzymes like glucosamine-6-phosphate synthase (GlcN-6-P), which is a key target in antimicrobial chemotherapy.
Furthermore, quinoline (B57606) derivatives bearing a pyrazole moiety have been synthesized and evaluated for their antibacterial and antifungal properties. wisdomlib.org The structural and molecular characteristics of compounds like 3-(piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine have also been studied, contributing to the understanding of how these scaffolds can be optimized for biological activity. nih.gov The development of pyrazole-based compounds continues to be an active area of research in the search for new and effective anti-infective agents. mdpi.comwisdomlib.org
The table below details the anti-infective properties of certain pyrazole derivatives.
| Compound Class | Target Organisms | Potential Mechanism of Action |
| 1,3,5-Trisubstituted-1H-pyrazole derivatives | Gram-positive and Gram-negative bacteria, Candida albicans | Inhibition of glucosamine-6-phosphate synthase (GlcN-6-P). |
| Quinoline derivatives with a pyrazole moiety | Bacteria, Fungi | Not specified. wisdomlib.org |
Anti-inflammatory and Analgesic Effects
The pyrazole ring is a well-known pharmacophore in several non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Consequently, derivatives of this compound have been extensively studied for their anti-inflammatory and analgesic properties. nih.govnih.govnih.gov
Research has shown that certain pyrazole derivatives can effectively reduce inflammation in various animal models, such as carrageenan-induced paw edema. nih.govnih.govispub.com The anti-inflammatory effects of some of these compounds are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in the inflammatory cascade. nih.gov For example, the compound FR140423 was found to be a selective COX-2 inhibitor with potent anti-inflammatory effects. nih.gov Some pyrazoline derivatives have shown anti-inflammatory activity even higher than the standard drug indomethacin. nih.gov
In addition to their anti-inflammatory properties, many pyrazole derivatives also exhibit significant analgesic effects. nih.gov These effects have been demonstrated in various pain models, including yeast-induced hyperalgesia. nih.gov Interestingly, some compounds, like FR140423, have shown a unique dual mechanism of action, combining COX-2 inhibition with morphine-like analgesic effects that can be blocked by naloxone, an opioid antagonist. nih.gov
Antidiabetic Activity and Alpha-Glucosidase Inhibition
The pyrazole scaffold has also been explored for its potential in managing diabetes. Some pyrazole derivatives have been reported to possess antidiabetic properties. connectjournals.com A key target in the management of type 2 diabetes is the enzyme alpha-glucosidase, which is involved in carbohydrate digestion. Inhibition of this enzyme can help to control postprandial hyperglycemia. Research in this area has indicated that certain pyrazole derivatives can act as alpha-glucosidase inhibitors, suggesting their potential as oral antidiabetic agents.
Elucidation of Molecular Mechanisms of Action
Understanding the molecular mechanisms by which this compound derivatives exert their pharmacological effects is crucial for the development of more potent and selective drugs.
For their antimicrobial activity , the mechanisms are varied. As mentioned, some derivatives disrupt the bacterial cell wall, while others inhibit DNA gyrase, a crucial enzyme for bacterial DNA replication. nih.gov In the case of antitubercular activity, inhibition of mycolic acid synthesis, a vital component of the mycobacterial cell wall, is a key mechanism. researchgate.net The induction of autophagy in host macrophages has also been identified as a mechanism for killing intracellular mycobacteria. nih.gov
The antiviral action of some pyrazole derivatives against coronaviruses has been linked to the inhibition of the viral 3C-like protease (3CLpro), which is essential for processing the viral polyprotein. nih.gov For other viruses, the mechanism may involve targeting host factors necessary for viral replication. mdpi.com
In the context of antiprotozoal activity , the inhibition of key parasitic enzymes is a common mechanism. For malaria, the inhibition of dihydrofolate reductase-thymidylate synthase (DHFR-TS) disrupts the folate pathway, which is essential for parasite survival. nih.gov Similarly, for leishmaniasis, inhibition of pteridine (B1203161) reductase 1 (PTR1) has been identified as a promising target. nih.gov
The anti-inflammatory effects of many pyrazole derivatives are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, with a preference for COX-2 over COX-1 for some compounds, which is associated with a better gastrointestinal safety profile. nih.gov The analgesic effects can be a direct consequence of reduced inflammation or may involve other pathways, including the opioid system. nih.gov
Table 3: Elucidation of Molecular Mechanisms of Action
| Biological Activity | Molecular Target/Mechanism | Compound Class/Example | Reference(s) |
|---|---|---|---|
| Antibacterial | Cell wall disruption | Pyrazole-containing peptide | nih.gov |
| DNA gyrase inhibition | Pyrazole derivatives | nih.gov | |
| Antitubercular | Mycolic acid synthesis inhibition | Pyrazole derivatives | researchgate.net |
| Induction of autophagy | NSC 18725 | nih.gov | |
| Antiviral (Anticoronavirus) | 3C-like protease (3CLpro) inhibition | Pyrazolone (B3327878) compounds | nih.gov |
| Inhibition of tubulin polymerization | (±)-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenyl-6,7-dihydro-5H- nih.govresearchgate.netconnectjournals.comtriazolo[3,4-b] nih.govresearchgate.netrsc.orgthiadiazin-7-yl)(phenyl)methanones | nih.govresearchgate.net | |
| Antimalarial | Dihydrofolate reductase-thymidylate synthase (DHFR-TS) inhibition | Pyrazolylpyrazoline derivatives | nih.gov |
| Antileishmanial | Pteridine reductase 1 (PTR1) inhibition | Pyrazolylpyrazoline derivatives | nih.gov |
| Anti-inflammatory | Cyclooxygenase-2 (COX-2) inhibition | FR140423 | nih.gov |
| Analgesic | COX-2 inhibition and opioid receptor modulation | FR140423 | nih.gov |
Characterization of Ligand-Receptor and Enzyme Interactions
Derivatives of this compound have been the subject of extensive research, revealing their capacity to interact with a range of receptors and enzymes with high affinity and selectivity. These interactions are fundamental to their observed pharmacological effects.
One of the most significant areas of investigation has been the development of these derivatives as inhibitors of the glycine transporter 1 (GlyT1). nih.govresearchgate.netlookchem.com GlyT1 is a key protein in the central nervous system responsible for regulating the concentration of glycine in the synaptic cleft. lookchem.com By inhibiting GlyT1, these compounds can increase synaptic glycine levels, thereby potentiating the function of N-methyl-D-aspartate (NMDA) receptors. This mechanism is a promising therapeutic strategy for conditions associated with NMDA receptor hypofunction, such as schizophrenia. nih.govlookchem.com
A notable example is the discovery of 3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide, a potent GlyT1 inhibitor with an IC50 value of 1.8 nM. nih.gov The development of this compound involved the strategic introduction of heteroaromatic rings to enhance its inhibitory activity. nih.gov Structure-activity relationship (SAR) studies have been crucial in optimizing the potency and selectivity of these inhibitors. nih.govresearchgate.net
Beyond GlyT1, derivatives of the pyrazolyl-piperidine scaffold have demonstrated significant activity at other important biological targets. For instance, certain pyrazole derivatives have been identified as potent antagonists of the cannabinoid receptor 1 (CB1). nih.gov The CB1 receptor is a key component of the endocannabinoid system and is involved in regulating a wide range of physiological processes. The development of CB1 antagonists has been pursued for various therapeutic indications. nih.gov Structural requirements for high affinity at the CB1 receptor include specific substitutions on the pyrazole and phenyl rings, as well as the nature of the carboxamide group at the 3-position of the pyrazole. nih.gov
Furthermore, the sigma-1 receptor, a unique intracellular chaperone protein involved in a variety of cellular functions, has been identified as a target for pyrazole-containing compounds. nih.govnih.gov Dual-acting ligands that target both the histamine H3 receptor and the sigma-1 receptor, incorporating a piperidine core, have been designed and shown to have potential in the treatment of pain. nih.gov The piperidine moiety in these compounds is thought to be crucial for the interaction with the sigma-1 receptor. nih.gov
The enzymatic inhibitory activity of pyrazole derivatives is also well-documented. They have been investigated as inhibitors of various kinases, which are critical regulators of cellular signaling pathways and are often dysregulated in diseases like cancer. nih.govnih.govmdpi.com For example, pyrazole derivatives have been developed as inhibitors of polo-like kinase 1 (PLK1), a key regulator of the cell cycle, and have shown antiproliferative activity in cancer cell lines. mdpi.com Molecular docking studies have helped to elucidate the binding modes of these inhibitors within the ATP-binding pocket of the kinases, guiding further structural modifications to improve potency and selectivity. nih.govnih.gov
| Compound | Target | Activity (IC50/Ki) |
| 3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide | GlyT1 | IC50 = 1.8 nM nih.gov |
| 12f (a 4-(1-methylpyrazol-5-yl) derivative of a pyrazolo[3,4-d]pyrimidine) | Sigma-1 Receptor | High Affinity Antagonist nih.gov |
| N-(piperidin-1-yl)-5-(4-iodophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide | CB1 Receptor | Potent Antagonist nih.gov |
| Compound 27 (a pyrazolone-pyrazole derivative) | VEGFR-2 | IC50 = 828.23 nM nih.gov |
| Compound 1 (a pyrazole-based Akt inhibitor) | Akt1 | IC50 = 61 nM nih.gov |
| Compound D40 (an aminopyrimidinyl pyrazole analog) | PLK1 | IC50 = 0.359 µM mdpi.com |
Modulation of Ion Channels and Interactions with Cell Membranes
The ability of this compound derivatives to modulate the function of ion channels and interact with cell membranes is an emerging area of research that holds significant pharmacological potential. Ion channels are fundamental to cellular excitability and signaling, making them important drug targets. nih.govnih.govharvard.eduelifesciences.org
While specific studies focusing exclusively on this compound derivatives and their direct modulation of ion channels are limited, the well-established role of the piperidine moiety in ion channel ligands provides a strong rationale for investigating this activity. nih.gov The piperidine ring is a common structural feature in many known ion channel modulators. mdpi.com Electrophysiological studies are essential to characterize the effects of these compounds on various ion channels, such as sodium, potassium, and calcium channels, and to determine their mechanism of action (e.g., channel blocking, gating modification). nih.govnih.govelifesciences.org
The interaction of these derivatives with cell membranes is another critical aspect that influences their biological activity. The physicochemical properties of the compounds, such as lipophilicity and charge distribution, will govern how they partition into and interact with the lipid bilayer. These interactions can influence the function of membrane-embedded proteins, including ion channels and receptors. While direct experimental data on the membrane interactions of this compound derivatives is not extensively available, insights can be drawn from studies on other heterocyclic compounds.
Structure Activity Relationship Sar Studies of 3 1h Pyrazol 1 Yl Piperidine Derivatives
Impact of Substitution Patterns on Biological Efficacy
The biological activity of 3-(1H-pyrazol-1-yl)piperidine derivatives is profoundly influenced by the nature and position of substituents on both the pyrazole (B372694) and piperidine (B6355638) rings, as well as by any linking groups.
The electronic properties of substituents on the pyrazole ring are critical determinants of biological activity. For instance, in a series of pyrazole-based cannabinoid receptor 1 (CB1) antagonists, specific substitutions on the pyrazole ring were found to be essential for potent activity. nih.gov Key requirements included a para-substituted phenyl ring at the 5-position and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring. nih.gov The introduction of an iodo-substituent at the para-position of the phenyl ring at C5 resulted in one of the most potent compounds in the series. nih.gov
In the context of anticancer agents, the substitution pattern on the pyrazole moiety of curcumin (B1669340) analogues has been shown to significantly affect cytotoxicity. Derivatives with a 3-methyl or 3-phenyl-1H-pyrazole demonstrated greater potency against MDA-MB-231 and HepG2 cancer cell lines compared to those with a 3-carboxy-1H-pyrazole group, which were found to be less cytotoxic or inactive. nih.gov This suggests that the electronic nature and steric bulk of the substituent at the 3-position of the pyrazole ring play a crucial role in modulating anticancer activity.
Furthermore, studies on pyrazole derivatives as p38α kinase inhibitors have highlighted the importance of the substitution pattern for inhibitory potency and selectivity. researchgate.net The strategic placement of substituents can influence the electronic environment of the pyrazole core, thereby affecting its interaction with the target protein.
Table 1: Impact of Pyrazole Ring Substitutions on Biological Activity
| Compound Class | Target | Substitution on Pyrazole Ring | Observed Effect on Activity |
| Cannabinoid Receptor Antagonists | CB1 Receptor | p-Iodophenyl at C5, 2,4-Dichlorophenyl at N1 | Increased potency nih.gov |
| Anticancer Agents | Cancer Cells | 3-Methyl or 3-Phenyl | Increased cytotoxicity nih.gov |
| Anticancer Agents | Cancer Cells | 3-Carboxy | Decreased cytotoxicity nih.gov |
| p38α Kinase Inhibitors | p38α Kinase | Diaryl substitution | Potent inhibition researchgate.net |
Modifications to the piperidine ring, including the introduction of substituents and the control of stereochemistry, are pivotal for modulating the pharmacological profile of this compound derivatives. The piperidine ring typically adopts a chair conformation, and the orientation of substituents (axial vs. equatorial) can significantly impact binding affinity and efficacy. nih.gov
In the development of p38α kinase inhibitors, the SAR of the piperidine substituent was explored, revealing that specific substitution patterns are key to achieving potency in cellular assays. researchgate.net For example, the switch from a piperazine (B1678402) to a piperidine moiety at the C5-position of a diaryl pyrazole scaffold was a critical modification. researchgate.net
For example, in a series of pyrazole derivatives designed as cannabinoid receptor antagonists, a carboxamido group at the 3-position of the pyrazole ring, linking to the piperidine, was identified as a structural requirement for potent activity. nih.gov Similarly, in a series of p38 MAP kinase inhibitors, an imidazo[1,2-b]pyridazine-based scaffold with a pyridine (B92270) N-oxide group served as a key linking element that contributed to potent and selective inhibition. researchgate.net
The introduction of different linkers, such as a 1,2,4-oxadiazole-5-one system, has also been explored to connect two aromatic rings in azastilbene derivatives designed as p38 MAPK inhibitors, demonstrating that the linker itself can be a key component of the pharmacophore. researchgate.net
Identification of Pharmacophores and Key Structural Features for Target Binding
Pharmacophore modeling is a powerful tool for identifying the key structural features of a molecule that are essential for its biological activity. dovepress.com For this compound derivatives, pharmacophore models have been developed to elucidate the crucial interactions with their biological targets.
A typical pharmacophore model for this class of compounds includes hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, arranged in a specific three-dimensional orientation. nih.gov For instance, in the case of pyrazole-based cannabinoid receptor antagonists, the key pharmacophoric features include the substituted phenyl ring at the 5-position of the pyrazole, the carboxamide linker, and the piperidine ring. nih.gov
For pyrazole derivatives acting as acetylcholinesterase (AChE) inhibitors, 2D and 3D-QSAR studies have identified the importance of molecular volume, the number of multiple bonds, and the presence of specific atom-centered fragments and topological distances between 2D pharmacophoric features. shd-pub.org.rs The electrostatic and steric fields around the molecule are also critical for binding to the active site of AChE. shd-pub.org.rs
Table 2: Key Pharmacophoric Features of this compound Derivatives
| Target | Key Pharmacophoric Features |
| Cannabinoid Receptor 1 (CB1) | Substituted phenyl at pyrazole C5, carboxamide linker, piperidine ring nih.gov |
| Acetylcholinesterase (AChE) | Specific molecular volume, number of multiple bonds, defined electrostatic and steric fields shd-pub.org.rs |
| p38 MAP Kinase | Diaryl pyrazole core, specific piperidine substituents researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. shd-pub.org.rs Both 2D and 3D-QSAR studies have been successfully applied to this compound and related pyrazole derivatives to guide the design of more potent and selective compounds. shd-pub.org.rsresearchgate.net
2D-QSAR models often utilize topological and physicochemical descriptors to predict biological activity. For example, a genetic algorithm-based multiple linear regression (GA-MLR) model for pyrazole-based AChE inhibitors highlighted the significance of molecular volume and the number of multiple bonds. shd-pub.org.rs
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the steric and electrostatic interactions between the ligand and its target. researchgate.net These methods generate 3D contour maps that visualize regions where modifications to the molecule would be expected to increase or decrease activity. For pyrazole derivatives targeting the epidermal growth factor receptor (EGFR), both CoMFA and CoMSIA models have been developed with excellent predictive capacity, guiding the design of new inhibitors. researchgate.net Similarly, hybrid 3D-QSAR models have been employed for the design of aminopyrimidinyl pyrazole analogs as PLK1 inhibitors. mdpi.com
Relationship Between Molecular Descriptors (e.g., Lipophilicity) and Pharmacological Activity
Molecular descriptors, particularly lipophilicity, play a crucial role in determining the pharmacokinetic and pharmacodynamic properties of this compound derivatives. researchgate.net Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), influences a drug's absorption, distribution, metabolism, and excretion (ADME). nih.gov
For pyrazole-containing compounds, there is often an optimal range of lipophilicity for biological activity. For instance, in a series of 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives with anticancer activity, compounds with logP values in the range of 3.12–4.94 were found to be more effective at inhibiting the growth of A549 cells. nih.gov This suggests that a balance between aqueous solubility and lipid membrane permeability is necessary for these compounds to reach their intracellular targets.
Studies on various classes of bioactive molecules have shown that moderate lipophilicity is often associated with optimal biological activity. nih.govnih.gov Very high lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and non-specific binding to proteins and membranes, which can reduce efficacy and increase toxicity. researchgate.net Therefore, controlling lipophilicity is a key consideration in the design and optimization of this compound-based drug candidates.
Computational Chemistry and Molecular Modeling of 3 1h Pyrazol 1 Yl Piperidine
In Silico Prediction of Biological Targets and Activity Spectra
To anticipate the potential pharmacological profile of 3-(1H-pyrazol-1-yl)piperidine and related molecules, computational tools that predict biological targets and spectrum of activity are commonly used. cyberleninka.ru These methods utilize large databases of known interactions between ligands and targets to estimate the likelihood that a specific molecule will interact with particular biological macromolecules. nih.gov
Web-based tools such as SwissTargetPrediction and Prediction of Activity Spectra for Substances (PASS) are crucial in the initial phases of drug discovery. cyberleninka.ruexpasy.org They help identify the most probable protein targets for a small molecule. cyberleninka.ru For derivatives of piperidine (B6355638), these tools have been used to predict a variety of potential biological activities. cyberleninka.ru
A study involving new piperidine derivatives utilized SwissTargetPrediction to identify likely protein targets and the PASS online tool to forecast possible pharmacological activities. cyberleninka.ru The results suggested that these compounds could affect various enzymes, receptors, and transport systems, indicating a broad spectrum of potential biological activities. cyberleninka.ru These in silico analyses are valuable for guiding further preclinical research into areas like cancer treatment and central nervous system diseases. cyberleninka.ru The predictions are often based on the probability of a compound being active (Pa) versus inactive (Pi).
Below is a table showing a sample of predicted biological targets for piperidine derivatives from a computational evaluation.
Table 1: Sample of Predicted Biological Targets for Piperidine Derivatives
| Target Class | Specific Targets |
|---|---|
| Enzymes | Cytochrome P450, Carbonic Anhydrase, Phosphodiesterase |
| Receptors | Adrenoceptors, Dopamine (B1211576) Receptor, Sigma Opioid Receptor |
| Transporters | Sodium-dependent dopamine transporter, Serotonin (B10506) transporter |
This table is a representative summary based on computational predictions for various piperidine derivatives. cyberleninka.ru
Molecular Docking Investigations for Ligand-Macromolecule Interactions
Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a target macromolecule, like a protein. This technique is essential for understanding the structural basis of how a ligand recognizes its target and for designing drugs rationally. nih.govnih.gov
Docking studies have been key in clarifying the binding modes of pyrazole (B372694) and piperidine-containing compounds with different protein targets. nih.govrsc.org These simulations predict the most stable binding conformation and estimate the binding affinity, which is often given as a docking score or binding energy in kcal/mol. ijpbs.commedium.com A lower energy score typically indicates a higher binding affinity. medium.com
For instance, docking studies of various pyrazole derivatives with protein kinases like VEGFR-2, Aurora A, and CDK2 have shown promising results, with binding energies indicating potential inhibitory activity. nih.gov These computational predictions of binding affinity often align with experimental results, which strengthens the validity of the models. nih.govnih.govu-strasbg.fr
A key result of molecular docking is the identification of specific amino acid residues that are critical for binding the ligand. nih.gov These interactions are usually non-covalent and include hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.gov
In docking studies of pyrazole derivatives with protein kinases, the ligands were found to fit deeply within the binding pocket, forming hydrogen bonds with various amino acid residues. nih.gov For example, in the docking of a pyrazole derivative with VEGFR-2, hydrogen bond interactions with active site amino acids were observed. nih.gov Molecular dynamics simulations can further enhance these studies by revealing the stability of these interactions over time. rsc.org
The following table details representative interactions identified through docking studies of pyrazole derivatives with protein kinase targets.
Table 2: Predicted Interactions for a Pyrazole Derivative with Protein Kinase Targets
| Protein Target | Ligand | Binding Energy (kcal/mol) | Interacting Residues |
|---|---|---|---|
| VEGFR-2 | Derivative 1b | -10.09 | Not specified |
| Aurora A | Derivative 1d | -8.57 | Not specified |
Data adapted from a molecular docking study on pyrazole derivatives. nih.gov Note: Specific interacting residues were not detailed in the source.
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical methods, especially Density Functional Theory (DFT), offer a more profound understanding of the electronic structure and reactivity of molecules. researchgate.netjcsp.org.pk These calculations can determine various molecular properties that are not accessible through the classical methods used in molecular docking. researchgate.net
DFT calculations are used to analyze a molecule's electronic properties, such as the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP). researchgate.netnih.gov These properties are vital for understanding a molecule's reactivity and its capacity for intermolecular interactions. researchgate.net
For pyrazole derivatives, DFT calculations can help explain observed structure-activity relationships. researchgate.net The MEP can identify electron-rich and electron-poor regions of the molecule, which are likely sites for electrophilic and nucleophilic interactions. researchgate.net The HOMO-LUMO energy gap provides a measure of the molecule's chemical stability and reactivity, with a smaller gap generally indicating higher reactivity. jcsp.org.pkresearchgate.net These electronic insights complement docking studies by offering a more detailed view of the factors that control ligand-protein binding. researchgate.net
Conformational Analysis and Energy Landscapes
The three-dimensional structure of a molecule is fundamental to its biological activity. Conformational analysis of this compound involves identifying its most stable spatial arrangements (conformers) and mapping the energy landscape that governs their interconversion.
The structure consists of two key heterocyclic rings: a flexible six-membered piperidine ring and a rigid five-membered pyrazole ring. The piperidine ring typically exists in a low-energy chair conformation to minimize angular and torsional strain. This is a well-established principle for substituted piperidines and has been confirmed in crystallographic studies of related molecules, such as 3-(piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine, where the piperidine ring adopts a chair form. nih.govnih.gov Alternative conformations like the boat and twist-boat are significantly higher in energy and thus less populated at physiological temperatures.
The pyrazole substituent can be attached to the piperidine ring at the C3 position in either an axial or equatorial orientation. Generally, for bulky substituents on a cyclohexane (B81311) or piperidine ring, the equatorial position is sterically favored, placing the substituent away from the ring's axial hydrogens and reducing unfavorable 1,3-diaxial interactions. Therefore, the most stable conformer of this compound is predicted to be the one where the pyrazole group occupies an equatorial position on the chair-form piperidine ring.
The energy landscape is defined by the rotational barrier around the C-N bond connecting the two rings and the energy required for ring inversion of the piperidine moiety. Computational methods, such as Density Functional Theory (DFT), are employed to calculate the relative energies of these conformers and the transition states between them, providing a comprehensive map of the molecule's conformational possibilities.
Table 1: Predicted Low-Energy Conformers of this compound
| Conformer | Piperidine Ring Conformation | Pyrazole Position | Predicted Relative Stability |
|---|---|---|---|
| 1 | Chair | Equatorial | Most Stable |
| 2 | Chair | Axial | Less Stable |
| 3 | Twist-Boat | - | High Energy |
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Drug-Likeness Assessment
For a compound to be a viable drug, it must possess favorable pharmacokinetic properties. In silico ADMET prediction is a critical step in early-stage drug discovery that assesses these characteristics computationally, helping to identify potential liabilities before costly experimental studies are undertaken. semanticscholar.orgnih.gov Various software platforms and web servers, such as SwissADME and pkCSM, are utilized for these predictions based on the molecule's structure. nih.gov
Drug-likeness is often evaluated using established guidelines like Lipinski's Rule of Five. These rules correlate poor oral absorption or permeation with specific molecular properties. For this compound, the predicted properties generally fall within the acceptable ranges for orally bioavailable drugs.
Table 2: Predicted ADMET and Physicochemical Properties of this compound
| Property | Predicted Value | Drug-Likeness Guideline (e.g., Lipinski's Rule) | Assessment |
|---|---|---|---|
| Molecular Weight | 151.21 g/mol | < 500 g/mol | Pass |
| LogP (Octanol/Water Partition Coeff.) | 0.85 | ≤ 5 | Pass |
| Hydrogen Bond Donors | 1 (Piperidine -NH) | ≤ 5 | Pass |
| Hydrogen Bond Acceptors | 2 (Pyrazole Nitrogens) | ≤ 10 | Pass |
| Topological Polar Surface Area (TPSA) | 31.59 Ų | < 140 Ų | Good cell permeability predicted |
| Aqueous Solubility (LogS) | -1.75 | > -4 | Soluble |
| Blood-Brain Barrier (BBB) Permeation | Predicted to be permeable | - | Potential for CNS activity |
| CYP450 Inhibition | Predicted to be a non-inhibitor of major isoforms (1A2, 2C9, 2C19, 2D6, 3A4) | - | Low risk of drug-drug interactions |
| AMES Toxicity | Predicted to be non-mutagenic | - | Low toxicity risk |
These predictions suggest that this compound has a promising drug-like profile with good predicted absorption and a low likelihood of major toxicity or metabolic issues. nih.gov
Molecular Dynamics Simulations and Conformational Studies
While conformational analysis provides a static picture of stable states, molecular dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, revealing how the compound flexes, rotates, and interacts with its environment, such as water or a biological target. rsc.orgresearchgate.net
When a potential drug target is known, MD simulations are invaluable for studying the stability and dynamics of the ligand-target complex. rsc.org After docking this compound into the active site of a receptor, an MD simulation can be run for tens to hundreds of nanoseconds.
Key analyses during such simulations include:
Root Mean Square Deviation (RMSD): This metric tracks the displacement of atoms over time relative to a starting structure. A stable RMSD for both the protein and the ligand suggests a stable binding mode.
Root Mean Square Fluctuation (RMSF): This analysis identifies which parts of the protein or ligand are more flexible or rigid. It can highlight key residues involved in the interaction.
Hydrogen Bond Analysis: The persistence of hydrogen bonds and other interactions (e.g., hydrophobic, pi-pi stacking) between the ligand and the receptor throughout the simulation is monitored to confirm the key binding determinants.
These simulations reveal the crucial amino acid residues that interact with the compound and can confirm whether the predicted binding pose is maintained over time, providing confidence in the proposed mechanism of action. rsc.org
MD simulations in a solvent (typically water) are also used to explore the intrinsic flexibility and conformational preferences of this compound itself. The simulations allow for a thorough sampling of accessible conformations, including the chair-to-chair ring inversion of the piperidine and the rotation around the C-N linker bond.
Preclinical Evaluation and Lead Optimization of 3 1h Pyrazol 1 Yl Piperidine Analogues
In Vitro and In Vivo Pharmacological Screening Methodologies
The initial assessment of 3-(1H-pyrazol-1-yl)piperidine analogues involves a cascade of screening methodologies to determine their biological activity and mechanism of action.
In Vitro Screening: Primary screening typically begins with biochemical assays to quantify the direct interaction between the compound and its intended molecular target. For analogues designed as protein kinase inhibitors, this involves measuring the half-maximal inhibitory concentration (IC₅₀) against a panel of purified kinases, such as Cyclin-Dependent Kinases (CDKs), FMS-like tyrosine kinase 3 (FLT3), and Aurora kinases. nih.govbohrium.comnih.gov
Following biochemical validation, cell-based assays are employed to assess the compound's activity in a more physiologically relevant context. Standard assays include:
Cytotoxicity and Antiproliferative Assays: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is widely used to measure the effect of compounds on cell viability across various cancer cell lines. nih.gov Some programs utilize broad screening panels like the National Cancer Institute's 60-human tumor cell line screen (NCI60) to identify patterns of activity. bohrium.com
Cell Cycle Analysis: Flow cytometry is used to determine if the compounds induce cell cycle arrest at specific phases (e.g., G2/M phase), a common mechanism for anticancer agents. nih.govresearchgate.net
Apoptosis Assays: To confirm if cell death occurs via programmed cell death, assays are conducted to detect phosphatidylserine (B164497) externalization, activation of caspases (e.g., caspase-3/7), and DNA fragmentation. researchgate.net
Target Engagement Assays: The Cellular Thermal Shift Assay (CETSA) is a powerful technique used to confirm that a compound binds to its intended target within the complex environment of a cell. nih.govmdpi.com This method relies on the principle that a ligand-bound protein is more resistant to thermal denaturation. nih.gov
In Vivo Screening: Compounds that demonstrate promising in vitro profiles advance to in vivo testing in animal models. These studies are crucial for evaluating a compound's efficacy and pharmacokinetic properties in a whole-organism system. For anticancer research, this often involves rodent models with transplanted human tumors (xenografts). nih.govacs.org Neuroprotective potential can be assessed in models of neurotoxicity, such as the 6-OHDA-induced neurotoxicity model. nih.gov
Lead Compound Identification and Validation for Therapeutic Development
The goal of the screening cascade is to identify a "lead compound"—a molecule with confirmed biological activity that serves as the starting point for intensive optimization. The pyrazole (B372694) ring is recognized as a pharmacologically important privileged scaffold, which justifies its selection as a core component. nih.govpharmablock.comnih.gov Its derivatives are known to exhibit a wide range of therapeutic effects, including anticancer and anti-inflammatory activities. nih.gov
Virtual screening, a computational method, is often used to initially identify hit compounds from large chemical libraries before any laboratory synthesis or testing is undertaken. chemmethod.com For instance, a virtual screening approach combining ligand-centric and receptor-centric methods successfully identified 1,3-diphenyl-1H-pyrazole derivatives as a new series of potent PPARγ partial agonists.
A notable example in the development of pyrazole-based inhibitors is FN-1501, a potent inhibitor of FLT3 and CDKs. nih.gov This compound served as a validated lead structure, and subsequent optimization efforts focused on modifying its pyrazole-3-carboxamide core to enhance potency and selectivity. bohrium.comnih.gov Validation of a lead compound involves confirming its binding mode, often through co-crystallization with the target protein or through molecular docking studies, which provide a three-dimensional model of the drug-target interaction. nih.govnih.gov
Optimization Strategies for Enhanced Potency, Selectivity, and Drug Profiles
For pyrazole-piperidine kinase inhibitors, SAR studies have revealed key structural insights. For example, in the development of CDK inhibitors based on a 1H-pyrazolo[3,4-b]pyridine scaffold, the introduction of a 2,6-difluorophenyl substitution was found to be critical for achieving potent inhibitory activity. nih.gov Docking studies of these analogues showed that the pyrazole core forms crucial hydrogen bonds with the hinge region of the kinase active site. nih.gov
Systematic modifications are made to different parts of the molecule. For instance, in a series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives, methylation at the pyrazolyl-C3 position led to a significant decrease in inhibitory activity against CDKs, highlighting the sensitivity of the target to substitutions at this position. nih.gov The topology of the pyrazole ring itself is also crucial; a 1-methyl-1H-pyrazol-4-yl group at a specific position on the pyrimidine (B1678525) ring was more active than the corresponding 1-methyl-1H-pyrazol-5-yl regioisomer. nih.gov The pyrazole moiety can also be used as a bioisostere to replace other aromatic rings, like benzene, to improve physicochemical properties. pharmablock.com
Improvement of Pharmacokinetic Profiles (e.g., Metabolic Stability, Tissue Retention)
A potent compound is of little therapeutic value if it cannot reach its target in the body in sufficient concentrations. Therefore, a major focus of lead optimization is improving the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, collectively known as the pharmacokinetic profile.
The pyrazole scaffold is often employed to create compounds that are less lipophilic and more metabolically stable. pharmablock.comnih.gov For piperidine-containing analogues, modifications are made to improve stability in the presence of liver microsomes, which are preparations of liver enzymes used to predict metabolic clearance in vitro. In one study, replacing a piperazine (B1678402) ring with a piperidine (B6355638) ring in a series of dopamine (B1211576) transporter (DAT) inhibitors resulted in analogues with improved metabolic stability in rat liver microsomes. dntb.gov.ua
Successful optimization can lead to compounds with excellent drug-like properties. For example, the optimized FLT3 inhibitor, compound 32 (4-((6-phenoxypyrimidin-4-yl)amino)-N-(4-(piperazin-1-yl)phenyl)-1H-pyrazole-3-carboxamide), demonstrated not only potent target inhibition but also acceptable oral bioavailability in both rats (33.3%) and beagles (72.7%). nih.gov It also possessed a suitable half-life for clinical dosing (3.5 hours in rats and 11.1 hours in beagles). nih.gov
Proof-of-Concept Studies in Relevant Disease Models (e.g., Xenograft Models)
The ultimate preclinical validation for an optimized compound is demonstrating its efficacy in a disease model that mimics the human condition. For anticancer drug candidates, this typically involves studies in immunodeficient mice bearing human tumor xenografts.
Analogues of the this compound scaffold have shown significant success in such models. For instance, oral administration of the pyrazole-based FLT3 inhibitor 32 at a dose of 25 mg/kg once daily resulted in a remarkable 94.18% inhibition of tumor growth in an AML xenograft model. nih.gov In another study, a dual BET-kinase PROTAC degrader, 13e , which incorporates a piperidine moiety, also demonstrated promising antitumor activity in a xenograft model of MV4;11 leukemia cells. acs.org These successful proof-of-concept studies provide strong rationale for advancing these compounds into clinical trials.
Target Deconvolution Studies to Confirm Primary Mechanisms
Phenotypic screening, where compounds are selected based on an observed effect on cells rather than on a known target, is a powerful drug discovery approach. However, it necessitates a subsequent process called target deconvolution to identify the specific molecular target(s) responsible for the observed phenotype. nih.gov
Several methods are used to deconvolute the targets of pyrazole-based compounds:
Chemical Proteomics: This approach uses a small molecule "bait" to isolate its binding partners from the entire cellular proteome. nih.gov The bait can be an analogue of the drug candidate modified with a reactive group for covalent binding and a tag for purification. nih.gov Photoreactive groups can also be incorporated to induce covalent cross-linking between a weakly bound drug and its protein target. nih.gov
Cellular Thermal Shift Assay (CETSA): As mentioned for target engagement, CETSA can also be used for target identification. By monitoring the thermal stability of thousands of proteins in the presence of a drug, it is possible to identify which proteins are stabilized by direct binding. nih.gov
Computational and Genetic Approaches: Computational inference and genetic interaction mapping can complement biochemical methods. nih.gov For kinase inhibitors, which often have multiple targets (polypharmacology), an ensemble approach using regression analysis combined with mRNA expression profiling and broad kinase profiling data can help identify the key kinases responsible for a phenotypic effect in a specific cell line. researchgate.net
These techniques were successfully used to identify the protein 14-3-3-E as the primary target of a series of pyrazolone (B3327878) compounds being investigated as potential therapeutics for amyotrophic lateral sclerosis (ALS). nih.gov
In Vitro Pharmacological Data for Pyrazole-Piperidine Analogues
Conclusion and Future Research Directions for 3 1h Pyrazol 1 Yl Piperidine Chemistry
Summary of Current Research Landscape and Remaining Knowledge Gaps
The current research landscape for molecules incorporating the pyrazole-piperidine framework is overwhelmingly focused on medicinal and pharmacological applications. mdpi.comnih.govresearchgate.netmdpi.com Pyrazole (B372694) and its derivatives are recognized as a cornerstone in drug development, forming the core of numerous approved drugs with anti-inflammatory, analgesic, and antipsychotic properties. nih.gov Similarly, the piperidine (B6355638) ring is a ubiquitous feature in pharmaceuticals, often introduced to enhance pharmacokinetic properties such as metabolic stability and membrane permeability. researchgate.net
Consequently, a significant body of work is dedicated to the synthesis and biological evaluation of various derivatives. nih.govacademicstrive.com These efforts have successfully identified compounds with a wide array of biological activities, including antimicrobial, anticancer, antidiabetic, and anti-inflammatory effects. academicstrive.comijnrd.org The pyrazole-piperidine core is often considered a "privileged structure" in medicinal chemistry, capable of interacting with multiple biological targets. nih.gov
Despite this progress, significant knowledge gaps remain. The most prominent gap is the limited exploration of 3-(1H-pyrazol-1-yl)piperidine and its derivatives outside of medicinal chemistry. The potential applications of this scaffold in fields such as material science and catalysis are largely uncharted territory. mdpi.comresearchgate.netresearchgate.net While the parent pyrazole and piperidine heterocycles have known roles in these areas, their combined potential in a single molecule is underexplored. rsc.orgresearchgate.net Furthermore, even within the realm of drug discovery, many studies stop at initial biological screening. There is a need for more in-depth investigations into the mechanisms of action, selectivity profiles, and structure-activity relationships (SAR) to translate initial "hits" into viable drug development candidates.
Prospects for the Rational Design of Novel Therapeutic Agents Based on the Scaffold
The this compound scaffold is an excellent starting point for the rational design of new therapeutic agents. nih.gov Rational drug design relies on understanding the structure and function of a biological target to create molecules that interact with it in a specific and predictable way. The inherent properties of the pyrazole and piperidine rings provide a robust foundation for such endeavors. researchgate.netnih.gov
The piperidine moiety can be strategically functionalized to modulate a compound's physicochemical properties, including solubility, lipophilicity, and metabolic stability, which are critical for drug-like characteristics. researchgate.net The pyrazole ring, a versatile and synthetically accessible heterocycle, is present in a multitude of clinically used drugs and can be readily modified to optimize binding interactions with a target. mdpi.comnih.gov
Future prospects lie in leveraging computational tools, such as molecular docking, to guide the design of derivatives with enhanced potency and selectivity. nih.gov By modeling the interactions between the scaffold and the active site of a target protein, researchers can predict which modifications are most likely to improve efficacy. This approach allows for a more focused and efficient discovery process, moving beyond broad screening to the deliberate construction of molecules tailored for specific therapeutic purposes. The development of novel heterocyclic amino acids from methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates showcases the scaffold's utility in creating new building blocks for drug discovery. grafiati.com
Exploration of Polypharmacology and Multi-Target Approaches
Polypharmacology, the concept of a single drug acting on multiple biological targets, is a promising strategy for treating complex, multifactorial diseases like cancer, neurodegenerative disorders, and infectious diseases. The this compound scaffold is exceptionally well-suited for the development of such multi-target-directed ligands (MTDLs).
A compelling example is the discovery of pyrazolo-piperidine derivatives that exhibit three distinct anti-HIV-1 mechanisms of action simultaneously. These compounds act as inhibitors of non-nucleoside reverse transcriptase while also blocking viral entry by targeting both the CCR5 and CXCR4 chemokine receptors. nih.gov This multi-pronged attack can enhance efficacy and potentially reduce the development of drug resistance.
Similarly, other research has focused on 3-aryl-1-phenyl-1H-pyrazole derivatives as MTDLs for Alzheimer's disease, demonstrating inhibitory activity against both acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), two key enzymes implicated in the disease's progression. nih.gov The design of hybrid molecules, such as pyrazole-pyridazine hybrids, further illustrates the strategy of combining known pharmacophores to achieve synergistic effects and high biological activity. rsc.org The future of this compound chemistry will likely see increased exploration of its potential to generate sophisticated MTDLs that can address complex diseases more effectively than single-target agents.
Broader Applications in Chemical Research Beyond Medicinal Chemistry (e.g., Material Science, Catalysis)
A significant and largely untapped area for future research is the application of the this compound scaffold beyond the confines of medicinal chemistry.
Material Science: Pyrazole-containing compounds are known to possess unique photophysical properties, leading to their use in the development of fluorescent sensors, dyes, and other organic materials. mdpi.comresearchgate.net The conjugated π-system of the pyrazole ring can be exploited to create molecules with interesting electronic and optical characteristics. Likewise, piperidine derivatives have been noted for their utility in material science research. researchgate.net The this compound scaffold, which unites these two functional moieties, represents a promising but unexplored platform for designing novel materials with tailored properties.
Catalysis: The field of organocatalysis often utilizes small organic molecules, particularly amines, to catalyze chemical reactions. Piperidine and its derivatives are well-established as efficient basic organocatalysts for various transformations. researchgate.net Furthermore, the nitrogen atoms in both the pyrazole and piperidine rings could function as ligands for transition metal catalysts, potentially leading to new catalytic systems with unique reactivity or selectivity. The development of biocatalytic methods, such as using immobilized lipases for the synthesis of piperidines, also points to the potential for greener chemical processes involving these structures. rsc.org The exploration of this compound derivatives as catalysts or ligands is a clear knowledge gap and a compelling direction for future chemical research.
Research Findings on Pyrazole-Piperidine Derivatives
| Compound Class / Derivative | Target / Application | Key Research Finding | Citation(s) |
| Pyrazolo-piperidines | HIV-1 (CCR5/CXCR4, Reverse Transcriptase) | Exhibits three concurrent mechanisms of action: dual inhibition of viral entry and non-nucleoside reverse transcriptase inhibition. | nih.gov |
| 3-Aryl-1-phenyl-1H-pyrazole derivatives | Alzheimer's Disease (AChE and MAO-B) | Compounds demonstrated good inhibitory activity against acetylcholinesterase (AChE) and selective inhibition of monoamine oxidase B (MAO-B). | nih.gov |
| Pyrazole-pyridazine hybrids | Inflammation (COX-2) | Designed hybrids showed potent and selective inhibitory activity against COX-2, with some derivatives being more active than the reference drug celecoxib. | rsc.org |
| 1,3,5-Trisubstituted-1H-pyrazoles | Antimicrobial (GlcN-6-P synthase) | Synthesized derivatives exhibited promising antimicrobial activity against various bacterial species and Candida albicans, supported by docking studies. | |
| Methyl (N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates | Synthetic Building Blocks | Novel heterocyclic amino acids were regioselectively synthesized, providing new tools for drug discovery. | grafiati.com |
| 4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidine | General Research | Identified as a phenylpyrazole compound with a pyrazolylpiperidine structure, available for research purposes. | drugbank.com |
Q & A
Q. Table 1: SAR of Piperidine-Pyrazole Derivatives
| Compound | Substituent (Pyrazole) | IC₅₀ (Enzyme X) | Reference |
|---|---|---|---|
| This compound | H | 15 µM | |
| Fluorinated analog | CF₃ | 8 µM |
Basic: What spectroscopic techniques are optimal for characterizing this compound?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm piperidine and pyrazole ring connectivity (e.g., δ 7.5–8.0 ppm for pyrazole protons).
- Mass Spectrometry (MS): High-resolution ESI-MS for molecular ion ([M+H]⁺) verification.
- IR Spectroscopy: Peaks at ~3100 cm⁻¹ (N–H stretch) and ~1600 cm⁻¹ (C=N/C–C pyrazole ring) .
Advanced: How does the presence of substituents on the pyrazole ring affect the compound's enzyme inhibition efficacy?
Answer:
Electron-withdrawing groups (e.g., CF₃) enhance binding affinity to enzyme active sites. For example:
- Thiadiazole Substituents: Increase selectivity for kinase targets via hydrophobic interactions .
- Chlorophenyl Groups: Improve metabolic stability but may reduce solubility, requiring formulation adjustments .
Basic: What are the safety considerations when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Gloves, goggles, and lab coats.
- Ventilation: Use fume hoods to avoid inhalation.
- Disposal: Follow federal/state regulations for organic waste, as outlined in TCI America’s safety guidelines .
Advanced: How can computational methods predict the pharmacokinetic properties of this compound derivatives?
Answer:
- In Silico Tools: Use PubChem-derived InChI keys (e.g., BHUBLCDLVUZGAW-UHFFFAOYSA-N) for molecular docking (AutoDock Vina) or ADMET prediction (SwissADME) .
- Quantum Mechanics (QM): Calculate logP and pKa to optimize bioavailability .
Basic: What is the role of hydrogen bonding in the crystal packing of this compound analogs?
Answer:
Hydrogen bonds (e.g., N–H⋯N/O) stabilize crystal lattices. For example, in 3-[3-(2-Pyridyl)-1H-pyrazol-1-yl]propanamide, chains along the c-axis form via N–H⋯N interactions, influencing solubility and melting points .
Advanced: What experimental approaches validate the mechanism of action for this compound in enzyme inhibition?
Answer:
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics to target enzymes.
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS).
- Mutagenesis Studies: Identify critical amino acid residues in enzyme active sites .
Advanced: How can structural modifications enhance the metabolic stability of this compound derivatives?
Answer:
- Cyclopropane Integration: Reduces cytochrome P450-mediated oxidation (e.g., N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(1H-pyrazol-1-yl)propanamide) .
- Boronated Derivatives: Utilize Suzuki-reactive boronate esters for late-stage diversification, improving half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
